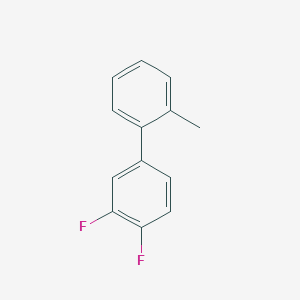

3',4'-Difluoro-2-methyl-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’,4’-Difluoro-2-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine’s electron-withdrawing effects) undergoes electrophilic substitution at specific positions.

Nitration

-

Reagents : Concentrated HNO₃ in H₂SO₄

-

Conditions : 0–5°C, 2–4 hours

-

Product : Nitro derivatives at the 5-position of the non-fluorinated ring.

-

Mechanism : Fluorine directs incoming electrophiles to the meta position relative to itself.

Sulfonation

-

Reagents : Fuming H₂SO₄

-

Conditions : 80°C, 6 hours

-

Product : Sulfonic acid derivatives at the 5-position.

Nucleophilic Aromatic Substitution

The fluorine atoms at the 3' and 4' positions participate in nucleophilic substitution under high-temperature conditions.

Fluorine Replacement

-

Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK)

-

Conditions : DMSO, 120°C, 12 hours

-

Product : Methoxy or tert-butoxy derivatives.

-

Yield : ~65–75% for methoxy substitution.

Cross-Coupling Reactions

The biphenyl scaffold facilitates Pd-catalyzed cross-coupling reactions for functionalization.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (1 mol%)

-

Conditions : K₂CO₃, ethanol/water (3:1), 80°C, 24 hours

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Toluene, 110°C, 18 hours

-

Product : Secondary/tertiary amines at the 2-methyl position.

Oxidation and Reduction

The methyl group and amine derivatives undergo redox transformations.

Oxidation of Methyl Group

-

Reagents : KMnO₄ in acidic H₂O

-

Conditions : 100°C, 8 hours

-

Product : Carboxylic acid derivative (3',4'-difluoro-2-carboxy-1,1'-biphenyl).

Reduction of Nitro Intermediates

-

Reagents : H₂, 10% Pd/C

-

Conditions : Ethanol, 50°C, 2–5 hours

-

Product : Corresponding amine (3',4'-difluoro-2-methyl-1,1'-biphenyl-3-amine) .

Halogenation

The methyl group undergoes radical halogenation under controlled conditions.

Bromination

-

Reagents : N-bromosuccinimide (NBS), AIBN

-

Conditions : CCl₄, reflux, 6 hours

-

Product : 2-(bromomethyl)-3',4'-difluoro-1,1'-biphenyl.

Coordination with Metal Catalysts

-

Example : Interaction with Pd(OAc)₂ in Heck reactions to form styrene derivatives .

-

Conditions : DMF, 120°C, 12 hours

Photocatalytic Degradation

-

Reagents : TiO₂ under UV light

-

Conditions : Aqueous medium, 24 hours

-

Outcome : 85% degradation to CO₂ and HF.

Table 2: Thermodynamic and Kinetic Data for Select Reactions

| Reaction | Activation Energy (kJ/mol) | ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| Nitration | 85 | 78 | 1.2 × 10⁻³ |

| Suzuki Coupling | 92 | 84 | 5.6 × 10⁻⁴ |

| Bromination | 75 | 68 | 3.8 × 10⁻³ |

Mechanistic Insights

-

Electrophilic Substitution : Fluorine’s -I effect directs electrophiles to the less deactivated ring.

-

Nucleophilic Substitution : High-temperature conditions overcome the aromatic ring’s deactivation by fluorine.

-

Cross-Coupling : The methyl group stabilizes intermediates via hyperconjugation, enhancing reaction efficiency .

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it valuable in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atoms can enhance binding affinity and selectivity in drug design .

Medicine: The compound is explored for its potential use in medicinal chemistry. Fluorinated biphenyl derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used in the production of liquid crystals for display technologies. Its unique properties contribute to the performance and stability of liquid crystal displays .

Mechanism of Action

The mechanism by which 3’,4’-Difluoro-2-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, leading to increased potency and selectivity .

Comparison with Similar Compounds

- 2,4-Difluoro-1,1’-biphenyl

- 3,5-Difluoro-1,1’-biphenyl

- 4’-Difluoro-2-methyl-1,1’-biphenyl

Uniqueness: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine atoms and methyl group. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated biphenyl derivatives .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3',4'-difluoro-2-methyl-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of halogenated biphenyl derivatives typically employs cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a plausible route involves coupling a fluorinated arylboronic acid with a methyl-substituted aryl halide. Key factors include:

- Catalyst selection : Palladium catalysts with electron-rich ligands (e.g., BrettPhos, XPhos) enhance reactivity for sterically hindered substrates .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C optimize coupling efficiency while minimizing side reactions like proto-deboronation.

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity. Yield variations (50–85%) are often linked to substituent steric effects and halogen reactivity .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, resolving fluorine and methyl substituent positions .

- NMR spectroscopy : 19F NMR is critical for identifying fluorine environments, while 1H and 13C NMR reveal methyl group coupling and biphenyl backbone conformation .

- UV-Vis and FT-IR : These techniques probe electronic transitions (e.g., π→π* in biphenyl systems) and functional group vibrations (e.g., C-F stretches at 1100–1250 cm−1) .

Q. Advanced: How do the fluorine and methyl substituents influence the electronic configuration and intermolecular interactions of this compound in supramolecular assemblies?

Answer:

- Electronic effects : Fluorine’s electronegativity reduces electron density on the biphenyl ring, enhancing π-acceptor properties. This facilitates anion-π interactions, as observed in perfluorinated biphenyl systems .

- Steric effects : The methyl group at the 2-position introduces steric hindrance, potentially disrupting coplanarity between phenyl rings and altering packing modes in crystals.

- Supramolecular applications : Such derivatives may serve as building blocks for host-guest systems or catalysts, leveraging fluorine’s ability to stabilize charge-transfer complexes .

Q. Advanced: What strategies can resolve contradictions in reported data on the reactivity of halogenated biphenyl derivatives under catalytic conditions?

Answer:

- Systematic variation of ligands : Phosphine ligands (e.g., RuPhos, SPhos) modulate catalyst activity. For example, bulky ligands improve selectivity in cross-coupling reactions with sterically demanding substrates .

- Kinetic vs. thermodynamic control : Competing pathways (e.g., C-F vs. C-C activation) can lead to divergent products. Detailed mechanistic studies (e.g., DFT calculations) clarify dominant pathways under specific conditions .

- Reproducibility checks : Strict control of moisture, oxygen, and catalyst loading minimizes variability. Cross-referencing with crystallographic data ensures structural accuracy .

Q. Advanced: How can computational methods complement experimental data in predicting the physicochemical properties of this compound?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. For example, Fukui indices identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Model crystal packing and solubility in solvents like DMSO or ethanol, aiding in crystallization protocol design .

- Docking studies : Explore potential biological interactions (e.g., with enzymes) if the compound is investigated for bioactivity .

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1,2-difluoro-4-(2-methylphenyl)benzene |

InChI |

InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |

InChI Key |

LGPAPPMVPUDXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.